![molecular formula C21H27N3O4 B2960907 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide CAS No. 872857-05-1](/img/structure/B2960907.png)
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide, also known as MIIP, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. MIIP has been shown to inhibit tumor growth and metastasis in various cancer types, making it a promising candidate for further research and development.
Scientific Research Applications
Antifungal Applications
One of the significant applications of morpholino acetamide derivatives is in the development of antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibiting fungicidal activity against Candida species and broad antifungal activity against Aspergillus species, molds, and dermatophytes. The introduction of a gem-dimethyl on the morpholin-2-one core improved plasmatic stability while maintaining antifungal efficacy, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
CNS Depressant Activity
Rawat and Shukla (2016) synthesized heterocyclic derivatives of morpholino-N-acetyl indoles and evaluated them for central nervous system (CNS) depressant activity. Their findings suggest that certain synthesized compounds exhibited more depressant activity than the reference standard, highlighting the therapeutic potential of these compounds in modulating CNS activity (Rawat & Shukla, 2016).
Crystal Structure Insights
The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were analyzed by Galushchinskiy et al. (2017), providing structural comparisons and insights into the interactions and stability of these compounds. Such structural analyses are crucial for understanding the physicochemical properties and potential applications of these derivatives (Galushchinskiy et al., 2017).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activities. Their research found that most compounds were active against selected microbial species, indicating the potential of these derivatives as antimicrobial agents with low toxicity (Gul et al., 2017).
Synthetic Methodologies and Chemical Interactions
Li et al. (2011) demonstrated a metal-free, iodine-promoted regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the synthesis of various bioactive compounds. This methodology offers a practical approach to creating a wide range of indole-based derivatives with potential pharmaceutical applications (Li et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with the TLR4 receptor pathway, inhibiting its activity
Biochemical Pathways
The TLR4 pathway is part of the body’s immune response to infection. When inhibited, it can affect the body’s ability to respond to pathogens such as Mycoplasma pneumoniae
Result of Action
Given its target, it is likely that the compound could modulate immune responses, potentially reducing inflammation and altering the activity of immune cells .
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-2-3-6-9-22-21(27)20(26)17-14-24(18-8-5-4-7-16(17)18)15-19(25)23-10-12-28-13-11-23/h4-5,7-8,14H,2-3,6,9-13,15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWUAKXBQVCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide |
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